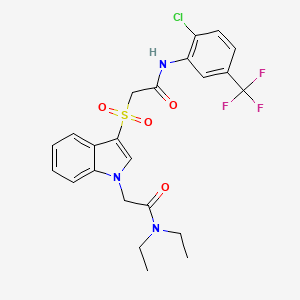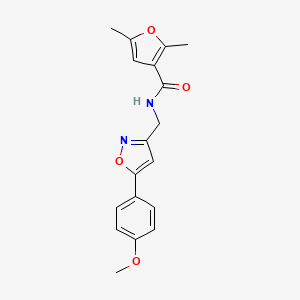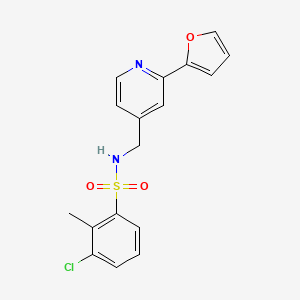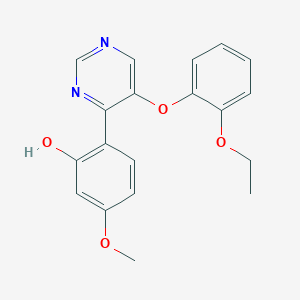![molecular formula C18H18N2O4S2 B2648834 (Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683237-67-4](/img/structure/B2648834.png)
(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic compounds that contain a phenyl ring and a thiazole ring in their structure . They are known for their diverse biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives exhibit notable antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. The compound may serve as a potential antimicrobial agent, contributing to the fight against infectious diseases .
Anticancer Potential
Thiazoles have been explored for their anticancer activity. The compound’s unique structure could make it a candidate for cancer therapy. Investigating its effects on cancer cell lines and understanding its mechanism of action are essential steps in evaluating its potential as an anticancer drug .
Antioxidant Properties
Thiazoles often possess antioxidant capabilities. These properties are crucial in combating oxidative stress and preventing cellular damage. Researchers may study this compound’s ability to scavenge free radicals and protect cells from oxidative harm .
Anti-Inflammatory Effects
Inflammation plays a central role in various diseases. Thiazole-based compounds, including the one , might exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways and cytokine regulation could provide valuable insights .
Neuroprotective Potential
Given the compound’s structural features, it could have neuroprotective properties. Researchers may explore its effects on neuronal cells, synaptic function, and neurodegenerative diseases such as Alzheimer’s. Understanding its interactions with neural pathways is crucial .
Mechanism of Action
Future Directions
The future research directions in the field of benzothiazole derivatives could involve the synthesis of new benzothiazole derivatives with improved biological activities. The development of more efficient and green synthetic methodologies for the synthesis of benzothiazole derivatives could also be a potential area of future research .
properties
IUPAC Name |
4-ethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-13-7-5-12(6-8-13)17(21)19-18-20(2)15-10-9-14(26(3,22)23)11-16(15)25-18/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWZRGIYIAGBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-ethoxyphenyl)methyl]propanamide](/img/structure/B2648754.png)
![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)
![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)

![N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2648761.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2648765.png)

![N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2648767.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)
